molecular formula C8H6F3N B3188267 5-(Trifluoromethyl)-2-vinylpyridine CAS No. 204569-89-1

5-(Trifluoromethyl)-2-vinylpyridine

Cat. No.: B3188267
CAS No.: 204569-89-1
M. Wt: 173.13 g/mol
InChI Key: MJCNJWLJTBXLFW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-vinylpyridine is a useful research compound. Its molecular formula is C8H6F3N and its molecular weight is 173.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

204569-89-1

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

2-ethenyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H6F3N/c1-2-7-4-3-6(5-12-7)8(9,10)11/h2-5H,1H2

InChI Key

MJCNJWLJTBXLFW-UHFFFAOYSA-N

SMILES

C=CC1=NC=C(C=C1)C(F)(F)F

Canonical SMILES

C=CC1=NC=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of vinylmagnesium bromide in THF (1M, 7.38 mL, 7.38 mmol) in THF (29 mL) was added anhydrous zinc bromide (1.66 g, 7.38 mmol) at −78° C. After one hour at this temperature, the mixture was warmed to room temperature. After one hour, tetrakis(triphenylphosphine)palladium(0) (147 mg) and 2-bromo-5-trifluoromethylpyridine (1 g, 4.42 mmol) were added and the mixture heated at 50° C. for 5.25 hours. The mixture was diluted with ammonium chloride solution (10%, 29 mL) and extracted with ethyl acetate (70 mL×2). The combined organic extracts were dried over magnesium sulphate, evaporated and purified by column chromatography (SPE column, silica), eluting with cyclohexane, followed by cyclohexane/ethyl acetate (95:5 v/v), then (9:1 v/v). This afforded the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
catalyst
Reaction Step One
Name
Quantity
7.38 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
147 mg
Type
catalyst
Reaction Step Three

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